Hexadecamethyloctasiloxane-1,15-diol

Description

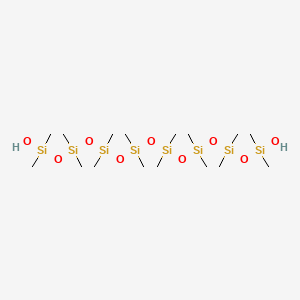

Structure

3D Structure

Properties

IUPAC Name |

hydroxy-[[[[[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H50O9Si8/c1-26(2,17)19-28(5,6)21-30(9,10)23-32(13,14)25-33(15,16)24-31(11,12)22-29(7,8)20-27(3,4)18/h17-18H,1-16H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVDHUJHDSEERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H50O9Si8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554557 | |

| Record name | Hexadecamethyloctasiloxane-1,15-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4938-87-8 | |

| Record name | Hexadecamethyloctasiloxane-1,15-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity

Preparation of Hexadecamethyloctasiloxane-1,15-diol

The synthesis of this compound, a specific α,ω-dihydroxyoligosiloxane, can be approached through several multi-step chemical synthesis routes. These methods are generally extensions of established procedures for preparing silanol-terminated polydimethylsiloxanes.

Multi-Step Chemical Synthesis Routes

The most common and industrially significant route for the synthesis of linear siloxane diols is the hydrolysis of dichlorodimethylsilane (B41323). This process, while seemingly straightforward, involves a series of reactions and equilibria that must be carefully controlled to obtain the desired chain length. The initial hydrolysis of dichlorodimethylsilane yields highly reactive silanols, which readily condense to form a mixture of linear and cyclic polydimethylsiloxanes.

The general reaction pathway can be summarized as follows:

Hydrolysis: Dichlorodimethylsilane reacts with water to form dimethylsilanediol (B41321). (CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl

Condensation: The dimethylsilanediol molecules then undergo condensation to form siloxane bonds, releasing water in the process. This can lead to the formation of both linear chains and cyclic oligomers. n(CH₃)₂Si(OH)₂ → HO[Si(CH₃)₂O]ₙH + (n-1)H₂O m(CH₃)₂Si(OH)₂ → [(CH₃)₂SiO]ₘ + mH₂O

To synthesize a specific oligomer like this compound (where n=8), the reaction conditions must be precisely managed to favor the formation of the desired linear octamer. This often involves a kinetically controlled hydrolysis process.

Another significant synthetic approach is the ring-opening polymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D₄), in the presence of a controlled amount of water or another chain-terminating agent containing hydroxyl groups. This method allows for the synthesis of α,ω-dihydroxy polydimethylsiloxanes with a more defined molecular weight distribution. The polymerization can be initiated by either acidic or basic catalysts.

Optimization of Reaction Conditions and Yields

The yield of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that influence the outcome of the synthesis include:

Stoichiometry of Reactants: The ratio of dichlorodimethylsilane to water is critical. An excess of water can lead to the formation of shorter-chain diols and a higher proportion of cyclic byproducts.

Temperature: Lower temperatures generally favor the formation of linear siloxanes over cyclic ones during the hydrolysis of chlorosilanes.

Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rates and product distribution.

Catalyst: In ring-opening polymerization, the type and concentration of the acid or base catalyst play a crucial role in controlling the polymerization rate and minimizing side reactions like "back-biting," which leads to the formation of cyclic siloxanes.

Reaction Time: The duration of the reaction must be optimized to achieve the desired chain length without promoting excessive side reactions or depolymerization.

| Parameter | Hydrolysis of Dichlorodimethylsilane | Ring-Opening Polymerization of D₄ |

|---|---|---|

| Temperature | 0 - 20 °C | 50 - 150 °C |

| Catalyst | None (autocatalytic with HCl) or mild base | Acid (e.g., H₂SO₄, acidic clays) or Base (e.g., KOH, NaOH) |

| Solvent | Ether, Toluene, or other inert solvents | Bulk or in solution (e.g., Toluene) |

| Key Consideration | Control of HCl byproduct | Equilibrium between linear and cyclic species |

Functionalization and Derivatization Chemistry

The terminal hydroxyl groups of this compound are reactive sites that allow for a wide range of functionalization and derivatization reactions. These modifications are crucial for tailoring the properties of the siloxane backbone for specific applications.

Synthesis of this compound Derivatives

The silanol (B1196071) end-groups can undergo various chemical transformations to introduce different functionalities. Common derivatization reactions include:

Alkoxysilylation: Reaction with alkoxysilanes to introduce terminal alkoxy groups.

Acylation: Reaction with acyl chlorides or anhydrides to form ester linkages.

Hydrosilylation: While not a direct reaction of the silanol group, the diol can be used as a precursor to synthesize hydride-terminated siloxanes, which can then undergo hydrosilylation.

Urethane (B1682113) formation: Reaction with isocyanates to form urethane linkages, which is a key reaction in the synthesis of silicone-polyurethane copolymers.

These derivatization reactions are fundamental in creating precursors for more complex macromolecular structures, such as block copolymers and cross-linked networks.

Investigation of Chemical Transformation Pathways

The chemical transformation pathways of this compound are governed by the reactivity of the Si-OH bond. The polarity of this bond and the availability of lone pair electrons on the oxygen atom make it susceptible to both electrophilic and nucleophilic attack.

Under acidic conditions, the hydroxyl group can be protonated, making it a good leaving group (water) and facilitating condensation reactions. Under basic conditions, the hydroxyl proton can be abstracted to form a highly reactive silanolate anion, which is a potent nucleophile.

The steric hindrance around the silicon atom and the length of the siloxane chain can also influence the reactivity and the transformation pathways.

Polymerization and Oligomerization Mechanisms Involving this compound

This compound can act as a monomer or a building block in various polymerization and oligomerization reactions, primarily through the condensation of its terminal silanol groups.

The polycondensation of α,ω-dihydroxyoligosiloxanes is a step-growth polymerization process that leads to the formation of higher molecular weight polysiloxanes. This reaction is typically catalyzed by acids or bases and involves the elimination of water.

The mechanism of acid-catalyzed polycondensation involves the protonation of a silanol group, followed by a nucleophilic attack by another silanol group. The base-catalyzed mechanism proceeds through the formation of a silanolate anion, which then attacks another silanol group.

A key aspect of siloxane polymerization is the existence of a ring-chain equilibrium. During polymerization, intramolecular cyclization reactions can occur, leading to the formation of cyclic siloxanes. This "back-biting" mechanism can limit the molecular weight of the resulting polymer and broaden its molecular weight distribution. The position of this equilibrium is influenced by factors such as temperature, concentration, and the solvent used.

| Catalyst Type | Examples | Typical Reaction Temperature |

|---|---|---|

| Acidic | Sulfuric acid, p-Toluenesulfonic acid, Acidic ion-exchange resins | Room Temperature to 100 °C |

| Basic | Potassium hydroxide (B78521), Sodium hydroxide, Tetrabutylammonium hydroxide | 80 - 160 °C |

| Organometallic | Tin compounds (e.g., Dibutyltin dilaurate), Titanium compounds | Room Temperature to 120 °C |

Condensation Polymerization Studies

The condensation polymerization of silanol-terminated siloxanes like this compound is a fundamental process for producing high molecular weight linear polysiloxanes. This reaction involves the elimination of a water molecule from two silanol groups to form a siloxane (Si-O-Si) bond. The kinetics and mechanism of this reaction are influenced by several factors, including catalysts, temperature, and the concentration of reactants.

The reaction can be represented as:

2 HO-[Si(CH₃)₂O]₈-H → H-[O(CH₃)₂Si]₈-O-[Si(CH₃)₂O]₈-H + H₂O

Studies on silanol condensation have elucidated that the process can be catalyzed by both acids and bases. gelest.comscientific.net In an acidic medium, a silanol group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol group. nanochemres.org Conversely, in a basic medium, a silanol group is deprotonated to form a silanolate anion, which then acts as a potent nucleophile, attacking the silicon atom of another silanol molecule. nanochemres.org

The rate of condensation is significantly affected by steric and inductive effects of the substituents on the silicon atom. gelest.com However, for a linear oligomer like this compound, the primary factors influencing the polymerization rate are external conditions.

| Factor | Effect on Reaction Rate | Mechanism of Influence |

|---|---|---|

| Catalyst (Acid) | Increases | Protonation of the silanol oxygen enhances the electrophilicity of the silicon atom. nanochemres.org |

| Catalyst (Base) | Increases | Formation of a more nucleophilic silanolate anion. nanochemres.org |

| Temperature | Increases | Provides the necessary activation energy for the reaction. |

| Water Concentration | Decreases (at high concentrations) | The reaction is an equilibrium process; excess water can drive the reverse reaction (hydrolysis). |

| Solvent Polarity | Variable | The effect is complex and depends on the reaction mechanism and the nature of the transition state. |

Ring-Opening Polymerization Relevance in Siloxane Systems

Ring-opening polymerization (ROP) is a primary industrial method for the synthesis of high molecular weight polysiloxanes. gelest.comnih.gov While this compound itself is a linear molecule and not a monomer for ROP, this polymerization method is highly relevant to its existence and the broader context of siloxane chemistry. The common monomers for ROP are cyclic siloxanes, most notably octamethylcyclotetrasiloxane (D₄) and hexamethylcyclotetrisiloxane (D₃). gelest.commdpi.com

The relevance of ROP to this compound can be understood in the following ways:

Precursor Synthesis: ROP of cyclic siloxanes is the main route to produce the linear polysiloxane chains that are the fundamental structure of compounds like this compound. The controlled ROP of D₄, for instance, followed by termination with a water-containing agent, can yield α,ω-dihydroxypolydimethylsiloxanes of varying chain lengths.

Equilibrium Reactions: The ROP of cyclosiloxanes is an equilibrium process where linear polymers and cyclic species coexist. mdpi.comnih.gov In the presence of catalysts, linear siloxanes can undergo intramolecular cyclization (backbiting) to form cyclic species, or they can be cleaved by active centers. nih.gov Therefore, understanding the dynamics of ROP is essential for controlling the stability and purity of linear siloxane-diols.

Alternative Polymerization Pathway: ROP provides a route to high molecular weight polysiloxanes that offers better control over molecular weight and structure compared to polycondensation, as no small molecule byproducts are formed during the chain growth phase. gelest.com

ROP can be initiated by either anionic or cationic catalysts. gelest.com Anionic ROP is often initiated by alkali metal hydroxides or silanolates, while cationic ROP typically employs strong protic acids like sulfuric acid or trifluoromethanesulfonic acid. gelest.comnih.gov

| Polymerization Type | Initiator Class | Examples |

|---|---|---|

| Anionic ROP | Alkali Metal Hydroxides | Potassium hydroxide (KOH), Sodium hydroxide (NaOH) nih.gov |

| Quaternary Ammonium/Phosphonium Bases | Tetramethylammonium hydroxide, Tetramethylammonium silanolate nih.gov | |

| Cationic ROP | Strong Protic Acids | Sulfuric acid (H₂SO₄), Trifluoromethanesulfonic acid (CF₃SO₃H) gelest.commdpi.com |

| Lewis Acids | FeCl₃, SbCl₅ (often with a protic acid co-initiator) gelest.com |

The mechanism of ROP involves the cleavage of a Si-O-Si bond in the cyclic monomer by the initiator, generating an active center that then propagates by sequentially adding monomer units. gelest.com The process continues until the monomer is consumed or an equilibrium between the cyclic monomer and the linear polymer is reached. mdpi.com

Role in Advanced Materials Science and Engineering

Precursor in Polysiloxane Synthesis

The difunctional nature of Hexadecamethyloctasiloxane-1,15-diol, with hydroxyl groups at both ends of its octasiloxane chain, makes it an ideal monomer for the synthesis of high-molecular-weight silicone polymers and the precise engineering of silicone oligomers and resins.

Controlled Synthesis of High-Molecular-Weight Silicone Polymers

This compound is a key precursor in the synthesis of high-molecular-weight polydimethylsiloxane (B3030410) (PDMS) polymers through polycondensation reactions. The terminal silanol (B1196071) groups are susceptible to condensation under both mild acid and base catalysis, leading to the formation of longer siloxane chains. gelest.com This process allows for the creation of well-defined polymer architectures.

The synthesis of high-viscosity α,ω-dihydroxy polydimethylsiloxane can be achieved through the copolymerization of cyclic siloxanes like octamethylcyclotetrasiloxane (B44751) (D4) with a capping agent, followed by catalyst deactivation and removal of low-boiling-point substances. google.com This method results in hydroxy-terminated polydimethylsiloxane with a narrow molecular weight distribution and stable viscosity. google.com Ionic phosphazene base catalysts are particularly effective in converting siloxanes to high-molecular-weight polysiloxane gums in a short time. google.com

The molecular weight of the resulting polymer can be controlled by the reaction conditions and the stoichiometry of the reactants. For instance, the reaction of α,ω-silanol terminated polydimethylsiloxane can be heated under reduced pressure in the presence of a catalyst to achieve a significant increase in viscosity, indicative of a higher molecular weight. google.com

Table 1: Illustrative Polycondensation of Silanol-Terminated Siloxanes

| Starting Material | Catalyst | Reaction Conditions | Resulting Polymer |

| α,ω-silanol terminated polydimethylsiloxane | Polyaminophosphazenium hydroxide (B78521) | 100°C, reduced pressure | High viscosity polysiloxane gum |

| Mixture of silanol end-blocked polydimethylsiloxane and cyclic siloxanes | Tetrakis{tris(dimethylamino)phosphoranylidenamino}phosphonium fluoride | 135°C, reduced pressure | High non-volatile content polymer |

Engineering of Silicone Oligomers and Resins

This compound is also instrumental in the engineering of silicone oligomers and resins with tailored properties. These materials are characterized by their relatively low molecular weight and can be designed to possess specific functionalities. researchgate.net Silicone resins are typically composed of T units (RSiO3/2), which create a three-dimensional network structure upon curing, resulting in hard coatings. The incorporation of D units (R2SiO), such as those from this compound, imparts flexibility to the resin film. researchgate.net

By co-condensing this compound with other silane (B1218182) precursors, it is possible to create a wide range of silicone resins with varying degrees of hardness, flexibility, and thermal stability. For example, silicone resins containing trifluorovinyl ether groups have been synthesized via a co-hydrolysis-polycondensation method, which exhibit enhanced thermal stability upon curing. mdpi.com

Integration into Functionalized Material Systems

The unique properties of the siloxane backbone, combined with the reactivity of the terminal hydroxyl groups, enable the integration of this compound into a variety of functionalized material systems, including surfactants, additives, and surface modifiers.

Development of Surfactant and Additive Chemistries

The low surface tension of polydimethylsiloxanes, typically around 20-22 mN/m, makes them highly effective as surfactants and additives. oclc.orgresearchgate.netmdpi.comresearchgate.net this compound can be used to synthesize silicone-based surfactants that can reduce the surface tension of cosmetic and industrial formulations, improving their spreading and wetting characteristics. mdpi.com For instance, biodegradable surfactants have been developed by reacting epoxy-terminated PDMS with amine groups in collagen hydrolysate, with the resulting surfactants showing favorable surface activity, foaming ability, and emulsifying capacity. nih.gov

In addition to their surfactant properties, silanol-terminated siloxanes can act as reactive additives. For example, low viscosity silanol fluids are employed as filler treatments and structure control additives in the compounding of silicone rubber. gelest.com

Contributions to Surface Modification and Interfacial Science

This compound and similar silanol-terminated polysiloxanes are widely used for the surface modification of various materials, including nanoparticles. This modification can alter the surface properties of the material, such as its hydrophobicity, dispersibility, and compatibility with other materials.

For example, the surface of silica (B1680970) nanoparticles can be modified by grafting silanes, and the effectiveness of this silanization can be confirmed by FT-IR spectroscopy. ajol.info Similarly, ZrO2 nanoparticles have been surface-modified with a SiO2 layer, which inhibits their agglomeration in a PDMS matrix and allows for the fabrication of transparent nanocomposite films with adjustable refractive indices. nih.gov Hydroxy-terminated polydimethylsiloxane has also been used to hydrophobically modify SiO2 nanoparticles, which were then incorporated into a silicone-modified polyurethane matrix to create superhydrophobic coatings. researchgate.net The ability of siloxane molecules to cover the surface of elastomer films is due to their low surface energy. nih.gov

Structure-Property Relationships in this compound Based Materials

The properties of materials derived from this compound are intrinsically linked to its molecular structure, particularly the length of the siloxane chain. The chain length of the polydimethylsiloxane segment significantly influences the thermal, mechanical, and surface properties of the resulting copolymers and blends. researchgate.net

For instance, in siloxane-based elastomers, longer siloxane chains lead to greater flexibility and longer segments between crosslinking points. nih.gov However, the introduction of fillers can markedly improve the mechanical properties of samples prepared with low molecular weight siloxanes. nih.gov The molecular weight of the siloxane is also the most important factor influencing the thermal behavior of these materials. nih.gov

In pressure-sensitive adhesives, a long PDMS chain is most effective in improving the thermal stability of acrylic PSAs. researchgate.net The influence of siloxane content on peel strength is dependent on the application temperature. researchgate.net Furthermore, the incorporation of siloxane segments into polyurethane cationomers can increase the glass transition temperature, with a small addition of a shorter-chain, rigid siloxane modifier leading to a significant increase. mdpi.com

Table 2: Influence of Siloxane Chain Length on Polymer Properties

| Property | Effect of Increasing Siloxane Chain Length |

| Flexibility | Increases |

| Glass Transition Temperature (Tg) | Generally decreases |

| Thermal Stability | Can be improved |

| Surface Energy | Decreases |

| Mechanical Strength | May decrease in unfilled elastomers |

Advanced Analytical and Spectroscopic Characterization

Mass Spectrometry-Based Characterization

Mass spectrometry is a cornerstone in the analysis of siloxane compounds, providing vital information on molecular weight and structure through fragmentation analysis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are employed for the characterization of Hexadecamethyloctasiloxane-1,15-diol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It separates the compound from impurities before subjecting it to mass analysis, allowing for both identification and purity assessment.

In the mass spectrum of polydimethylsiloxanes obtained by electron ionization (EI), the molecular ion peak is often weak or absent. However, a prominent peak corresponding to the loss of a methyl group, [M-CH₃]⁺, is typically observed and is a key indicator of the molecular weight. jeol.com The fragmentation of the siloxane backbone leads to a series of characteristic ions. Common fragments for linear siloxanes include ions at m/z 73 [(CH₃)₃Si]⁺, 147 [(CH₃)₂SiOSi(CH₃)₃]⁺, and 221 [((CH₃)₂SiO)₂Si(CH₃)₃]⁺. For siloxane diols, fragmentation patterns can be more complex due to the terminal hydroxyl groups. The presence of these hydroxyls can lead to unique rearrangement and cleavage pathways, although specific fragmentation data for this compound is not extensively published. Analysis of related siloxanes shows that the fragmentation patterns are consistent and can be used to identify the structure of the oligomer.

Table 1: Common Mass Fragments in GC-MS Analysis of Polydimethylsiloxanes

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Significance |

|---|---|---|

| [M-15]⁺ | [M-CH₃]⁺ | Indicates molecular weight |

| 73 | [(CH₃)₃Si]⁺ | Characteristic of trimethylsilyl (B98337) group |

| 147 | [(CH₃)₂SiOSi(CH₃)₃]⁺ | Fragment of the siloxane backbone |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Mixture Analysis

For less volatile siloxane oligomers or complex mixtures, HPLC-MS is the analytical method of choice. It separates components based on their polarity and size before they are introduced into the mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for these compounds.

In the analysis of silanol-terminated polydimethylsiloxanes, HPLC coupled with mass spectrometry can differentiate oligomers with varying chain lengths and end groups. doria.fi For instance, different series of ions corresponding to dihydroxy-terminated, hydroxyl-terminated, and methyl-terminated oligomers can be identified in a single analysis. doria.fi This capability is invaluable for characterizing the composition of this compound samples and identifying any byproducts from its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules. Both high-resolution and dynamic NMR studies provide detailed insights into the structure, connectivity, and behavior of this compound.

High-Resolution NMR for Structural Elucidation

¹H and ²⁹Si NMR are the most informative nuclei for characterizing siloxane compounds.

¹H NMR: The proton NMR spectrum of a siloxane diol like this compound would show a strong signal for the methyl protons on the silicon atoms, typically appearing in the region of 0.05-0.2 ppm. The protons of the terminal hydroxyl groups (Si-OH) would give rise to a separate signal, the chemical shift of which can be concentration and solvent dependent due to hydrogen bonding.

²⁹Si NMR: Silicon-29 NMR provides direct information about the silicon environment. A nomenclature is used to describe the different siloxane units: M (monofunctional, R₃SiO₀.₅), D (difunctional, R₂SiO), T (trifunctional, RSiO₁.₅), and Q (tetrafunctional, SiO₂). nih.gov For a linear siloxane diol, the terminal, hydroxyl-bearing silicon atoms are denoted as D-type units in a different chemical environment than the internal D units. The chemical shift for the terminal Si(CH₃)₂OH group is expected to be distinct from the repeating -O-Si(CH₃)₂-O- units along the chain. nih.gov

Table 2: Representative ²⁹Si NMR Chemical Shifts for Siloxane Units

| Siloxane Unit Type | Nomenclature | Typical Chemical Shift Range (ppm) |

|---|---|---|

| Terminal (trimethylsilyl) | M | +10 to -10 |

| Internal (dimethylsiloxane) | D | -18 to -24 |

| Terminal (hydroxydimethylsilyl) | D (modified) | -10 to -15 |

Dynamic NMR Studies on Molecular Interactions and Stability

Dynamic NMR techniques can be used to study molecular interactions, such as hydrogen bonding involving the terminal silanol (B1196071) groups of this compound. The strength and dynamics of these hydrogen bonds can influence the compound's physical properties and reactivity. Solid-state NMR studies on silanols in related systems have shown that the geometry of hydrogen bonds can be determined by analyzing cross-polarization dynamics and dipolar modulated spinning sidebands. aip.org Such studies can reveal information about the intermolecular and intramolecular interactions that govern the stability and conformational preferences of the molecule. aip.orgnih.gov

Thermal and Other Spectroscopic Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information on the thermal stability and phase transitions of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For silanol-terminated polydimethylsiloxanes, thermal degradation in an inert atmosphere often proceeds via an "unzipping" mechanism or intermolecular condensation of the silanol groups, leading to the formation of cyclic siloxanes and water. mdpi.com The onset temperature of decomposition is a measure of the compound's thermal stability.

Differential Scanning Calorimetry (DSC): DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. For a well-defined oligomer like this compound, a sharp melting point would be expected. DSC can also provide information on the heat of fusion and any polymorphic transitions.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying functional groups. The FTIR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded silanol groups. researchgate.net Strong absorptions around 1000-1100 cm⁻¹ are due to the asymmetric stretching of the Si-O-Si backbone. nih.gov Other characteristic peaks include Si-CH₃ rocking and bending vibrations around 800 cm⁻¹ and 1260 cm⁻¹, respectively. nih.gov The condensation of the silanol groups upon heating can be monitored by the disappearance of the Si-OH band. mdpi.com

Table 3: Characteristic FTIR Absorption Bands for Siloxane Diols

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3200-3400 (broad) | O-H stretch (hydrogen-bonded Si-OH) |

| ~3690 (sharp) | O-H stretch (free Si-OH) |

| 2960-2900 | C-H stretch (in CH₃) |

| ~1260 | Si-CH₃ symmetric deformation |

| 1100-1000 | Si-O-Si asymmetric stretch |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymerization Energetics

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions and the energetics of chemical reactions like polymerization. For this compound, a short-chain α,ω-dihydroxy-terminated polydimethylsiloxane (B3030410), DSC analysis provides insights into its melting behavior and its subsequent polycondensation.

Table 1: Expected Thermal Properties of this compound

| Thermal Property | Expected Value/Range | Notes |

|---|---|---|

| Melting Point (Tm) | ~ -15 °C | Based on data for similar siloxane diols. |

| Glass Transition (Tg) | Below Melting Point | Expected for a flexible siloxane chain. |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorptions characteristic of the siloxane backbone and the methyl substituents. The most prominent feature is the asymmetric stretching of the Si-O-Si bonds, which typically appears as a broad and intense band in the region of 1000-1100 cm⁻¹. The symmetric stretching of the Si-(CH₃) groups is observed around 782 and 1257 cm⁻¹. Additionally, the C-H stretching within the methyl groups gives rise to a band at approximately 2962 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying the symmetric vibrations of the siloxane backbone and the vibrations of the non-polar methyl groups. The symmetric Si-O-Si stretching vibration, which is often weak in the IR spectrum, can be more readily observed in the Raman spectrum.

The combination of IR and Raman spectroscopy allows for a comprehensive vibrational analysis of this compound. Deconvolution of the Si-O-Si stretching bands in the IR spectrum can even provide information about the conformation of the siloxane chain, including the presence of different ring-like structures. nih.gov

Table 2: Key Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Si-O-Si Asymmetric Stretch | 1000 - 1100 | IR |

| Si-(CH₃) Symmetric Deformation | ~782, ~1257 | IR |

| C-H Stretch (in CH₃) | ~2962 | IR |

It is important to note that the exact positions of these bands can be influenced by factors such as the chain length, intermolecular interactions, and the physical state of the sample.

Computational Chemistry and Theoretical Modeling

Electronic Structure and Molecular Conformation Analysis

The electronic structure and conformational landscape of Hexadecamethyloctasiloxane-1,15-diol are fundamental to understanding its physical and chemical properties. Theoretical methods are indispensable for exploring these aspects due to the molecule's flexibility and the subtle energetic differences between its various forms.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For siloxanes and silanols, DFT calculations can accurately predict geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions. researchgate.net

DFT studies on simpler silanols and disiloxanes have shown that hybrid functionals, such as B3LYP and B3PW91, provide results comparable to higher-level ab initio methods like MP2 when used with an adequate basis set. researchgate.net For a molecule like this compound, DFT calculations would be crucial for understanding the nature of the silicon-oxygen backbone and the influence of the terminal hydroxyl groups. These calculations can elucidate the partial charges on the silicon, oxygen, and hydrogen atoms, which are critical for understanding reactivity and intermolecular interactions.

Key parameters that can be obtained from DFT calculations for this compound are summarized in the table below. The values are hypothetical and representative of what such calculations would yield.

| Property | Predicted Value/Information |

| Optimized Geometry | Provides bond lengths (Si-O, Si-C, O-H), bond angles (Si-O-Si, O-Si-O), and dihedral angles along the siloxane backbone, revealing the most stable three-dimensional structure. |

| Mulliken Atomic Charges | Quantifies the electron distribution, showing silicon atoms as electropositive and oxygen atoms as electronegative, with the hydroxyl groups introducing significant polarity at the chain ends. |

| HOMO-LUMO Energy Gap | Indicates the molecule's electronic stability and reactivity. A large gap suggests high stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (negative potential, near oxygen atoms) and electron-poor (positive potential, near hydrogen atoms of hydroxyl groups and methyl groups) regions. |

| Vibrational Frequencies | Predicts the infrared spectrum, allowing for the assignment of characteristic vibrational modes, such as Si-O-Si stretching, Si-C stretching, and O-H stretching. |

Due to the rotational freedom around the Si-O bonds, this compound possesses a complex conformational landscape with numerous local energy minima. Computational methods are essential for exploring these conformations and understanding the molecule's flexibility.

Studies on oligomeric models of siloxanes have revealed complex conformational dynamics, often resulting in non-planar, curved structures. richmond.eduresearchgate.net For this compound, a combination of molecular mechanics methods, such as Monte Carlo or molecular dynamics simulations, followed by DFT optimization of the low-energy structures, would be an effective strategy. richmond.eduresearchgate.net The results of such an analysis would likely show that the molecule does not exist in a single, rigid conformation but rather as an ensemble of interconverting structures. The terminal hydroxyl groups can significantly influence the conformational preferences through intramolecular hydrogen bonding, where the -OH group of one end of the chain interacts with a siloxane oxygen atom along the backbone.

The energy landscape of a flexible molecule like this is often described as "rough," with many shallow local minima separated by low energy barriers. researchgate.net This conformational flexibility is a hallmark of siloxane chains and is responsible for many of their characteristic properties, such as low glass transition temperatures and high permeability.

Reaction Pathway Prediction and Mechanistic Insights

Theoretical modeling can be employed to predict the reactivity of this compound and to elucidate the mechanisms of its reactions. The terminal hydroxyl groups are the most reactive sites, capable of undergoing condensation reactions to form longer polysiloxane chains.

Computational studies on the acid-catalyzed cleavage of the Si-O bond in siloxanes have shown that the protonation of a siloxane oxygen is a key step that significantly lowers the energy barrier for hydrolysis or condensation. acs.org For this compound, theoretical calculations could model the condensation reaction between two molecules, either catalyzed by an acid or a base. Such a study would involve locating the transition state structures and calculating the activation energies for the reaction pathway. This would provide insights into the reaction kinetics and the factors that influence the rate of polymerization.

Furthermore, computational studies on silica (B1680970) polymerization have utilized DFT to understand the formation and breaking of ring structures, which are also relevant in siloxane chemistry. researchgate.net The interplay between linear chain extension and cyclization is a key aspect of siloxane polymerization, and theoretical modeling can help predict the likelihood of these competing pathways.

Simulation of Intermolecular Interactions in this compound Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of large ensembles of molecules and their intermolecular interactions over time. For a system of this compound molecules, MD simulations can provide a detailed picture of the liquid state structure, dynamics, and the nature of the forces between molecules.

The primary intermolecular interactions in a system of this compound would be:

Hydrogen Bonding: The terminal hydroxyl groups are capable of forming strong hydrogen bonds, acting as both donors and acceptors. This would lead to the formation of transient networks and clusters of molecules, significantly influencing the bulk properties like viscosity and boiling point.

Van der Waals Forces: The long methylated siloxane backbone would exhibit significant van der Waals interactions (specifically, London dispersion forces) with neighboring molecules.

MD simulations of polydimethylsiloxane (B3030410) (PDMS) melts have shown strong van der Waals forces between the polymer chains and surfaces. princeton.edu For this compound, similar forces would govern the packing of the siloxane backbones. The presence of terminal hydroxyl groups would introduce strong, directional hydrogen bonding interactions that are not present in standard PDMS. princeton.edu Simulations on the interactions of diols have shown that the distribution of hydroxyl groups affects the formation of hydrogen-bonded chains. kcl.ac.uk

A typical MD simulation of liquid this compound would yield data such as the radial distribution function (RDF), which describes the probability of finding a neighboring atom at a certain distance from a reference atom.

The table below illustrates the kind of data that would be obtained from the RDF analysis in an MD simulation.

| Atom Pair | Predicted Peak Position (Å) | Interpretation |

| O(hydroxyl)-H(hydroxyl) | ~1.8 - 2.0 | This peak would be a strong indicator of intermolecular hydrogen bonding between the terminal hydroxyl groups of different molecules. |

| Si-Si | ~3.1 - 3.3 | Represents the typical distance between silicon atoms in adjacent, closely packed siloxane chains, governed by van der Waals interactions. |

| C(methyl)-C(methyl) | ~3.5 - 4.0 | Indicates the packing of the methyl groups on the exterior of the siloxane backbone. |

These simulations would provide a molecular-level understanding of how the combination of a flexible, nonpolar siloxane backbone and polar, hydrogen-bonding end-groups dictates the structure and properties of this compound in condensed phases.

Environmental Detection and Biogenic Occurrence Research

Analytical Detection in Natural Product Extracts

The detection of synthetic compounds in natural extracts is a critical area of environmental science. However, the origin of these compounds, whether biogenic or from anthropogenic contamination, requires careful examination.

Current scientific understanding indicates that carbon-silicon bonds are generally absent in biology, and no known natural enzymatic pathways exist for the synthesis of organosilicon compounds like siloxanes in plants. wikipedia.orgnih.gov While the element silicon (Si) is known to be beneficial for many plant species, its role involves modulating the production of other, non-silicon-based secondary metabolites such as phenolics and terpenes to enhance stress tolerance. nih.govresearchgate.net The presence of any siloxane in a plant-derived extract is therefore considered to be the result of environmental contamination from anthropogenic sources rather than a product of the plant's secondary metabolism.

Similar to plants, there is no evidence to suggest that microbes naturally produce organosilicon compounds through fermentation or other biological processes. nih.gov No enzyme in nature has been identified that can form the Si-C bonds necessary for their synthesis. nih.gov While volatile methyl siloxanes are frequently detected in biogas produced during anaerobic digestion in landfills and wastewater treatment plants, their presence is attributed to the decomposition of silicone-containing consumer products in the waste stream, not to biogenic production by microorganisms. fiu.edueurofinsus.com

Methodological Advances in Trace Analysis of Siloxanes in Complex Matrices

The accurate detection and quantification of siloxanes at trace levels in complex environmental matrices such as water, air, and biogas is essential for understanding their environmental fate. entechinst.com Significant advancements have been made in sampling and analytical techniques to achieve the required sensitivity and selectivity.

The primary analytical technique for siloxane determination is gas chromatography (GC) coupled with a variety of detectors. eurofinsus.comresearchgate.net Mass spectrometry (MS) is a preferred detection method due to its high selectivity and ability to provide structural confirmation through characteristic fragmentation patterns. eurofinsus.comnih.gov Other detectors, such as the flame ionization detector (FID) and the atomic emission detector (AED), are also employed, though FID is less selective for siloxanes in complex samples. eurofinsus.comresearchgate.net

For sample collection and preparation, the method varies by matrix. In aqueous samples like drinking water, solid-phase microextraction (SPME) has emerged as a rapid, sensitive, and solvent-free technique that integrates sampling, extraction, and concentration. nih.gov For gaseous samples, such as biogas, collecting a whole air sample in a passivated Summa™ canister is often preferred to ensure sample stability and achieve lower detection limits. eurofinsus.comentechinst.com Alternative methods include drawing the gas sample through methanol-filled impingers or onto sorbent tubes. eurofinsus.comepa.gov

| Technique | Matrix | Detector(s) | Advantages | Reference(s) |

|---|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Water | GC-MS/MS | Rapid, sensitive, solvent-free, integrates sampling and extraction. | nih.gov |

| Headspace / Liquid-Liquid Microextraction | Water, Solids | GC-MS | Established methods for volatile and semi-volatile compounds. | nih.gov |

| Whole Air Sampling (Summa™ Canister) | Air, Biogas | GC-MS, GC-AED | High stability, ease of sampling, lower detection limits, improved accuracy. | eurofinsus.comentechinst.com |

| Solvent Impingers (Methanol) | Air, Biogas | GC-MS, GC-FID | Effective for capturing a range of volatile organic silicon compounds. | eurofinsus.comepa.gov |

| Sorbent Tubes (e.g., Charcoal) | Air, Biogas | GC-MS, GC-FID | Allows for sample concentration over time. | eurofinsus.com |

Understanding Biogeochemical Cycling and Fate of Linear Siloxanes

The biogeochemical cycle of linear siloxanes, including compounds like Hexadecamethyloctasiloxane-1,15-diol, is predominantly influenced by anthropogenic activities. Their widespread use leads to their continuous release into the environment, with wastewater treatment plants (WWTPs) acting as a primary conduit. nih.govfrontiersin.org

Once in an aquatic system, the fate of linear siloxanes is governed by their physicochemical properties, particularly their low water solubility and hydrophobic nature. silicones.eu This causes them to partition from the dissolved phase to solid matrices. In WWTPs, linear siloxanes exhibit higher solid-liquid distribution coefficients compared to cyclic siloxanes, leading to significant sorption onto sewage sludge. nih.gov In the broader aquatic environment, they tend to adsorb onto suspended particles, which eventually settle, making sediment an important environmental sink. researchgate.net

While WWTPs can achieve high removal efficiencies for some siloxanes through sorption, biodegradation, and volatilization, a portion is inevitably released into receiving waters via treated effluent. nih.gov Due to their chemical stability, siloxanes are considered persistent in the environment. mst.dk This persistence, combined with their hydrophobicity, leads to a potential for bioaccumulation in aquatic organisms. Studies have shown that linear siloxanes can accumulate in fish and bivalves, with mean biota-sediment accumulation factors (BSAFs) indicating a potential for bioaccumulation. researchgate.netnih.gov Interestingly, research has observed that linear siloxanes can be the predominant type found in biota, even in areas where cyclic siloxanes are more concentrated in the sediment. researchgate.net

| Process | Description | Key Environmental Compartment | Reference(s) |

|---|---|---|---|

| Source/Entry | Release from industrial and consumer products, primarily via wastewater. | Wastewater Treatment Plants | fiu.edunih.gov |

| Partitioning | Adsorption from the water column to solid particles due to hydrophobicity. | Sludge, Sediment | nih.govresearchgate.net |

| Persistence | High chemical stability leads to slow degradation in the environment. | Sediment, Water | mst.dk |

| Bioaccumulation | Uptake and concentration in aquatic organisms from the surrounding environment. | Biota (Fish, Bivalves) | researchgate.netnih.gov |

| Biotransformation | Some evidence of metabolic breakdown of shorter-chain linear siloxanes in fish. | Biota | nih.gov |

Emerging Research Frontiers

Innovative Synthetic Strategies

The synthesis of well-defined α,ω-dihydroxyoligosiloxanes like Hexadecamethyloctasiloxane-1,15-diol is crucial for producing materials with tailored properties. Traditional synthesis often involves the hydrolysis of chlorosilanes, which can be difficult to control and may lead to a broad distribution of chain lengths. wikipedia.org Current research is focused on developing more precise and efficient synthetic routes.

One promising approach is the controlled ring-opening polymerization (ROP) of cyclotrisiloxanes. This method allows for the synthesis of asymmetric linear polysiloxanes with a high degree of control over the molecular weight and structure. harvard.edu By using specific initiators and catalysts, researchers can achieve a more uniform chain length, which is critical for applications requiring predictable material properties.

Another area of innovation lies in the hydrosilylation reaction. This process, which involves the addition of a silicon-hydride bond across an unsaturated bond, offers a versatile method for creating functionalized siloxanes. rsc.org While not a direct synthesis of the diol itself, it represents a key strategy for modifying the siloxane backbone to introduce new functionalities, thereby expanding the potential applications of the resulting materials.

These innovative strategies are summarized in the table below:

| Synthetic Strategy | Description | Advantages |

| Controlled Hydrolysis | Traditional method involving the reaction of dichlorosilanes with water. | Well-established but can be difficult to control. |

| Ring-Opening Polymerization (ROP) | Polymerization of cyclic siloxane monomers to form linear chains. | High control over molecular weight and structure. |

| Hydrosilylation | Addition of Si-H bonds across unsaturated bonds to create functionalized siloxanes. | Versatile for introducing a wide range of functionalities. |

Exploration of Novel Material Applications

The unique properties of this compound make it a valuable building block for a variety of advanced materials. Its hydroxyl end-groups allow it to be easily incorporated into larger polymer networks, such as polyurethanes and polyesters, to impart desirable silicone-like characteristics.

A significant area of exploration is in the development of stimuli-responsive materials. These are "smart" materials that can change their properties in response to external stimuli like temperature, pH, or light. medicaldevice-developments.com The flexibility of the siloxane backbone in this compound can be harnessed to create polymers that exhibit controlled changes in shape or surface properties.

Furthermore, this siloxane diol is being investigated for its potential in surface modification. By grafting it onto the surface of other materials, such as nanoparticles or biomedical implants, researchers can alter their surface energy, hydrophobicity, and biocompatibility. bohrium.com This has significant implications for a range of applications, from creating self-cleaning surfaces to improving the performance of medical devices. bohrium.com

The table below outlines some of the novel material applications being explored:

| Application Area | Description | Potential Impact |

| Stimuli-Responsive Polymers | Materials that change properties in response to external triggers. | Development of smart textiles, sensors, and drug delivery systems. |

| Surface Modification | Altering the surface properties of materials by grafting siloxane chains. | Creation of self-cleaning surfaces, improved biomedical implants, and advanced coatings. |

| High-Performance Elastomers | Incorporation into polymer networks to enhance flexibility and stability. | Production of more durable and resilient seals, gaskets, and other elastomeric components. |

Integration with Advanced Characterization Modalities

A deep understanding of the structure and properties of this compound is essential for its effective application. Advanced characterization techniques are providing unprecedented insights into the molecular architecture and behavior of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is a powerful tool for elucidating the structure of siloxanes. It provides detailed information about the silicon environment within the molecule, allowing for the confirmation of the chain length and the identification of the terminal hydroxyl groups.

Mass spectrometry is another critical technique for characterizing these molecules. It allows for the precise determination of the molecular weight and can provide information about the fragmentation patterns of the molecule, which can help in confirming its structure.

X-ray diffraction is being used to study the crystalline structure of long-chain siloxane diols. researchgate.net While this compound is a liquid at room temperature, understanding the packing and ordering of similar molecules in the solid state can provide valuable insights into their intermolecular interactions. researchgate.net

| Characterization Technique | Information Obtained |

| 29Si NMR Spectroscopy | Detailed information about the silicon environment, chain length, and end-groups. |

| Mass Spectrometry | Precise molecular weight determination and structural information from fragmentation patterns. |

| X-ray Diffraction | Insights into the crystalline structure and intermolecular packing of similar long-chain siloxane diols. |

Interdisciplinary Collaborations in Siloxane Chemistry

The expanding potential of this compound is fostering collaborations between researchers in diverse fields. Chemists, materials scientists, engineers, and biologists are coming together to explore new applications and develop innovative technologies based on this versatile molecule.

One significant area of interdisciplinary collaboration is in the field of biomedical materials. nih.govpentasil.eu The biocompatibility and biodurability of silicones make them attractive for a wide range of medical applications, from long-term implants to drug delivery systems. bohrium.com Collaborations between silicone chemists and biomedical researchers are leading to the development of new materials with improved performance and safety profiles. bohrium.com

Another burgeoning area of collaboration is in the development of advanced electronics and photonics. The unique optical and dielectric properties of siloxanes are being explored for applications in flexible displays, sensors, and other next-generation electronic devices. These efforts often involve partnerships between materials scientists and electrical engineers.

The table below highlights some of the key areas of interdisciplinary collaboration:

| Collaborating Fields | Research Focus |

| Chemistry & Biomedical Engineering | Development of biocompatible and biodurable materials for medical implants and drug delivery. |

| Materials Science & Electrical Engineering | Exploration of siloxane-based materials for advanced electronics and photonics. |

| Polymer Chemistry & Nanotechnology | Creation of novel nanocomposites with enhanced properties by incorporating siloxanes with nanoparticles. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.